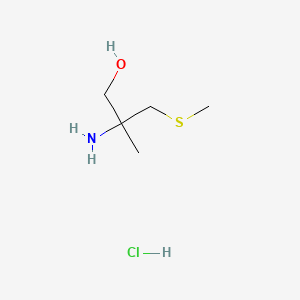
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is a chemical compound with the molecular formula C5H13NOS2·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also modulate enzyme activity by binding to active sites, thereby influencing metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol hydrochloride: Similar structure but lacks the methylsulfanyl group.
2-Amino-3-(methylsulfanyl)propan-1-ol: Similar but without the hydrochloride salt.
Uniqueness
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is unique due to the presence of both amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H14ClNOS |
|---|---|
Peso molecular |
171.69 g/mol |
Nombre IUPAC |
2-amino-2-methyl-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H |
Clave InChI |
MORHVTBCLNQLML-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CSC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)
![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
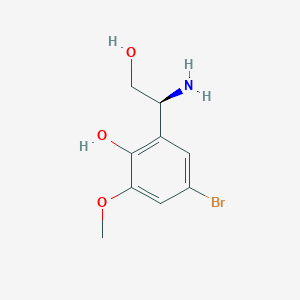
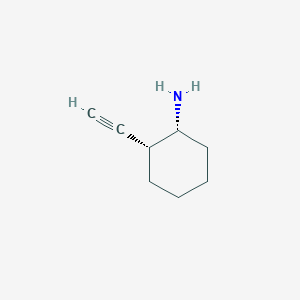
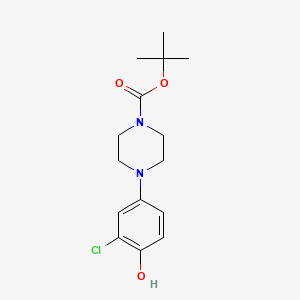
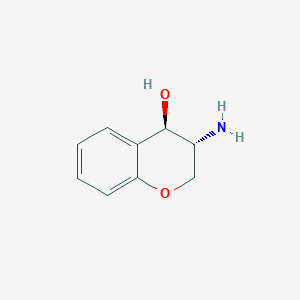

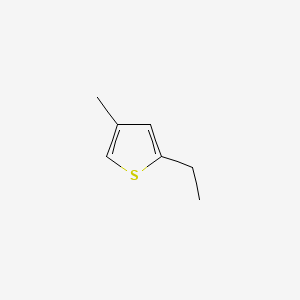
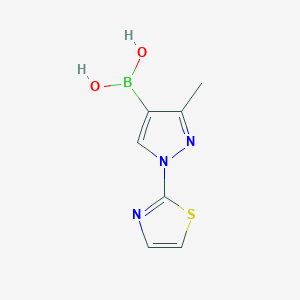
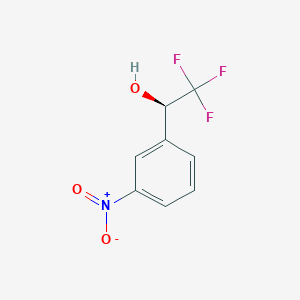
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
